molecular formula C13H20N2O2S B4529597 (3S,4S)-4-morpholin-4-yl-1-(thiophen-3-ylmethyl)pyrrolidin-3-ol

(3S,4S)-4-morpholin-4-yl-1-(thiophen-3-ylmethyl)pyrrolidin-3-ol

Cat. No.: B4529597
M. Wt: 268.38 g/mol
InChI Key: ZHQNSOHVTSQVHO-STQMWFEESA-N
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Description

(3S,4S)-4-morpholin-4-yl-1-(thiophen-3-ylmethyl)pyrrolidin-3-ol is a complex organic compound that features a morpholine ring, a thiophene ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-morpholin-4-yl-1-(thiophen-3-ylmethyl)pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the pyrrolidine ring.

    Attachment of the Thiophene Ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling, where a thiophene derivative is coupled to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-morpholin-4-yl-1-(thiophen-3-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

(3S,4S)-4-morpholin-4-yl-1-(thiophen-3-ylmethyl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural properties can be exploited in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which (3S,4S)-4-morpholin-4-yl-1-(thiophen-3-ylmethyl)pyrrolidin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-morpholin-4-yl-1-(phenylmethyl)pyrrolidin-3-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    (3S,4S)-4-morpholin-4-yl-1-(furan-3-ylmethyl)pyrrolidin-3-ol: Similar structure but with a furan ring instead of a thiophene ring.

    (3S,4S)-4-morpholin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-ol: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (3S,4S)-4-morpholin-4-yl-1-(thiophen-3-ylmethyl)pyrrolidin-3-ol imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different ring systems.

Properties

IUPAC Name

(3S,4S)-4-morpholin-4-yl-1-(thiophen-3-ylmethyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c16-13-9-14(7-11-1-6-18-10-11)8-12(13)15-2-4-17-5-3-15/h1,6,10,12-13,16H,2-5,7-9H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQNSOHVTSQVHO-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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